![molecular formula C21H23N3O2 B4414005 N-isopropyl-2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4414005.png)
N-isopropyl-2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Overview
Description
N-isopropyl-2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide, also known as PBOX-15, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
N-isopropyl-2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been studied for its potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and infectious diseases. Studies have shown that this compound exhibits anti-cancer properties by inducing cell death and inhibiting cancer cell proliferation. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, this compound has demonstrated antiviral activity against several viruses, including Zika virus and dengue virus.
Mechanism of Action
The mechanism of action of N-isopropyl-2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves the inhibition of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, this compound induces cell death and inhibits cancer cell proliferation. In addition, this compound has been found to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which play a role in cancer invasion and metastasis. In addition, this compound has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-isopropyl-2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide in lab experiments is its specificity for CK2 and GSK-3β, which allows for targeted inhibition of these proteins. However, one limitation of using this compound is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the study of N-isopropyl-2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide, including the development of more potent analogs with improved solubility and bioavailability. In addition, further studies are needed to investigate the potential applications of this compound in other scientific research fields, such as immunology and regenerative medicine. Furthermore, the mechanisms underlying the antiviral activity of this compound need to be elucidated, which may lead to the development of new antiviral drugs.
properties
IUPAC Name |
2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14(2)24(21(25)18-11-10-15(3)12-16(18)4)13-19-22-20(23-26-19)17-8-6-5-7-9-17/h5-12,14H,13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUZXLAOBUYXJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N(CC2=NC(=NO2)C3=CC=CC=C3)C(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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